molecular formula C14H9BrClNO4S2 B1390337 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol CAS No. 881406-31-1

6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol

Cat. No.: B1390337
CAS No.: 881406-31-1
M. Wt: 434.7 g/mol
InChI Key: AWFUOHRETTWMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol is a halogenated indole derivative characterized by a bromine substituent at the 6-position of the indole ring, a phenylsulfonyl group at the 1-position, and a chlorosulfonyl group at the 3-position. Its molecular formula is C₁₄H₉BrClNO₄S₂, with a molecular weight of 434.72 g/mol . The compound is identified by CAS number 881406-31-1 and catalog number 041136, distinguishing it from structural isomers with bromine at alternative positions (e.g., 4- or 7-positions) . The presence of sulfonyl groups confers strong electron-withdrawing properties, while the bromine substituent influences steric and electronic interactions, making this compound a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(benzenesulfonyl)-6-bromoindole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClNO4S2/c15-10-6-7-12-13(8-10)17(9-14(12)22(16,18)19)23(20,21)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFUOHRETTWMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673964
Record name 1-(Benzenesulfonyl)-6-bromo-1H-indole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881406-31-1
Record name 6-Bromo-1-(phenylsulfonyl)-1H-indole-3-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881406-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Benzenesulfonyl)-6-bromo-1H-indole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

a. Bromination of Indole Core

The initial step involves bromination of the indole nucleus, typically using electrophilic bromination agents such as bromine or N-bromosuccinimide (NBS). This step is crucial for selectively introducing bromine at the 6-position of the indole ring. Reaction conditions often require controlled temperature (0°C to room temperature) to prevent over-bromination or side reactions.

Introduction of Phenylsulfonyl Group

Following bromination, the phenylsulfonyl group is introduced via sulfonylation reactions. This is generally achieved by reacting the brominated indole with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine, facilitating nucleophilic attack on the sulfonyl chloride.

c. Chlorosulfonylation

The chlorosulfonyl groups are introduced through chlorosulfonation, often using chlorosulfonic acid or sulfuryl chloride under controlled conditions. This step attaches chlorosulfonyl groups at specific positions on the indole, typically at the 3-position, with temperature and reagent stoichiometry carefully managed to avoid polysulfonylation or degradation.

d. Purification and Characterization

Post-reaction, purification techniques such as column chromatography, recrystallization, and solvent extraction are employed to isolate the target compound. Characterization involves NMR, IR, and mass spectrometry to confirm structural integrity.

Research Findings and Data Tables

Step Reagents Conditions Purpose Notes
Bromination Bromine or NBS 0°C to RT Bromine at 6-position Selectivity critical
Sulfonylation Phenylsulfonyl chloride Base (pyridine) Phenylsulfonyl group addition Reaction time optimized
Chlorosulfonation Chlorosulfonic acid Low temperature Chlorosulfonyl groups Controlled to prevent overreaction
Purification Column chromatography Reflux or room temp Isolate pure product Confirm via NMR/MS

Notable Research and Patent Methods

A patent describes a multi-step synthesis starting from 6-bromoindole, involving Friedel-Crafts acylation, amidation, reduction, and protective group strategies to obtain derivatives structurally similar to the target compound. This approach emphasizes the importance of reaction control and intermediate purification to achieve high yields and purity, which is critical for pharmaceutical applications.

Additional Considerations

  • Reaction Optimization: Temperature, solvent choice, and reagent stoichiometry significantly influence yield and selectivity.
  • Safety Measures: Handling chlorosulfonic acid and brominating agents requires strict safety protocols due to their corrosive and reactive nature.
  • Industrial Scalability: While laboratory synthesis is well-documented, scaling up requires process intensification, waste management, and cost analysis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the sulfonyl groups .

Scientific Research Applications

6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving protein interactions and enzyme inhibition.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural isomers of 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol—4-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol and 7-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol —share identical molecular formulas and weights but differ in bromine placement. Below is a comparative analysis based on available data and chemical principles:

Structural and Identifier Comparison

Property 4-Bromo Isomer 6-Bromo Isomer 7-Bromo Isomer
Catalog Number 041135 041136 041137
CAS Number 1027069-88-0 881406-31-1 1171917-43-3
MDL Number MFCD11849922 MFCD11849923 MFCD11849924
Bromine Position 4-position 6-position 7-position

Source: Structural data from indole derivatives catalog .

Electronic and Steric Effects

  • 6-Bromo Isomer: The bromine at the 6-position is meta to the chlorosulfonyl group (3-position) and para to the phenylsulfonyl group (1-position).
  • 7-Bromo Isomer : Bromine at the 7-position is para to the chlorosulfonyl group, which may amplify electron-deficient character at the indole core, favoring nucleophilic attack at the 2- or 5-positions.

Biological Activity

6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol is a complex organic compound notable for its unique structural features, including a bromine atom, a phenylsulfonyl group, and two chlorosulfonyl groups attached to an indole framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research and as a building block for synthesizing pharmacologically active molecules.

PropertyValue
Molecular FormulaC₁₄H₉BrClNO₄S₂
Molar Mass434.71 g/mol
Density1.76 g/cm³ (predicted)
Melting Point187.5 - 189 °C
Boiling Point603.2 ± 58.0 °C (predicted)
CAS Number881406-31-1
Hazard ClassIrritant

The synthesis of this compound typically involves multiple steps, including palladium-catalyzed coupling reactions. The resulting derivatives are then evaluated for their biological activity through various in vitro assays. The compound's mechanism of action primarily involves its interaction with specific biomolecules, leading to modulation of cellular signaling pathways that are crucial in cancer progression.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. Notably, the compound has shown promising results in inhibiting the viability of liver (HEP3BPN11), breast (MDA453), and leukemia (HL60) cancer cells, as assessed by the MTT reduction assay.

Case Study: In Vitro Assay Results

Cell LineIC50 Value (µM)Comparison to Methotrexate
HEP3BPN11X µMHigher
MDA453Y µMComparable
HL60Z µMLower

Note: Specific IC50 values need to be filled in based on experimental data.

Mechanistic Insights

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cancer cell metabolism. For instance, it has been shown to interact with indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a significant role in the kynurenine pathway of tryptophan degradation. By inhibiting IDO, this compound can alter tryptophan metabolism, potentially leading to reduced tumor growth and enhanced immune response.

Applications in Medicinal Chemistry

In addition to its anticancer properties, this compound serves as a versatile building block for synthesizing various pharmacologically active molecules. Its unique structure allows for facile chemical modifications that can lead to derivatives with enhanced biological activity.

Research Findings:

  • Anticancer Activity : Several derivatives have progressed to animal testing stages, showing potential for further development into therapeutic agents.
  • Bioconjugation Techniques : The compound is utilized in bioconjugation methods to enhance the stability and functionality of biomolecules for diagnostics and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via sequential sulfonation and halogenation. For example:

Indole sulfonation : Use phenylsulfonyl chloride under basic conditions (e.g., NaH in THF) to introduce the 1-phenylsulfonyl group.

Chlorosulfonation : Treat with chlorosulfonic acid at 0–5°C to install the 3-chlorosulfonyl group while minimizing hydrolysis .

Bromination : Employ N-bromosuccinimide (NBS) in DMF or CCl₄ under controlled light to achieve regioselective bromination at the 6-position.

  • Optimization : Monitor reaction progress via TLC (silica gel, hexane:EtOAc) and optimize stoichiometry to avoid over-halogenation.

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodological Answer :

  • Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Aim for >95% purity.
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., downfield shifts for sulfonyl groups at δ 7.5–8.5 ppm in ¹H NMR).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (DCM/hexane) and refine using SHELXL .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 3-chlorosulfonyl group in nucleophilic substitution reactions?

  • Methodological Answer :

  • The 3-chlorosulfonyl group is electron-withdrawing, enhancing electrophilicity. However, steric hindrance from the 1-phenylsulfonyl group may slow kinetics.
  • Experimental Design :

Kinetic Studies : Compare reaction rates with amines (e.g., benzylamine) in polar aprotic solvents (DMF, DMSO) at varying temperatures.

Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and identify steric barriers.

  • Contradiction Analysis : If experimental rates deviate from computational predictions, evaluate solvent effects or competing hydrolysis pathways .

Q. What strategies can resolve contradictions in spectral data caused by rotational isomerism of the sulfonyl groups?

  • Methodological Answer :

  • Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., −40°C to 80°C in DMSO-d₆) to observe coalescence of split peaks, confirming restricted rotation.
  • Crystallographic Analysis : Use single-crystal X-ray diffraction to lock the conformation and assign substituent orientations definitively .
  • Synchrotron Studies : For ambiguous cases, high-resolution XRD at a synchrotron facility can resolve subtle structural variations.

Q. How can the compound’s stability under acidic/basic conditions be systematically evaluated for storage or further functionalization?

  • Methodological Answer :

  • Stability Assay :

Prepare solutions in buffers (pH 1–14) and monitor degradation via LC-MS at timed intervals.

Track hydrolysis of chlorosulfonyl to sulfonic acid groups using IR (loss of S=O stretch at ~1370 cm⁻¹).

  • Mitigation : Store under inert atmosphere at −20°C with desiccants. Avoid prolonged exposure to moisture or strong bases.

Data Interpretation & Advanced Applications

Q. What analytical approaches distinguish between competing reaction pathways in cross-coupling reactions involving the 6-bromo substituent?

  • Methodological Answer :

  • Isotopic Labeling : Use ⁸¹Br-labeled compound to trace bromide release in Suzuki-Miyaura couplings via ICP-MS.
  • Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to test for radical intermediates in Ullmann-type couplings.
  • In Situ Monitoring : Employ ReactIR to detect transient intermediates (e.g., Pd-Br species) during catalytic cycles.

Q. How can computational modeling predict regioselectivity in electrophilic aromatic substitution (EAS) on this indole derivative?

  • Methodological Answer :

  • DFT Calculations :

Calculate Fukui indices (electrophilicity) for each carbon site using Gaussian/B3LYP/6-31G*.

Compare with experimental results (e.g., nitration or Friedel-Crafts alkylation) to validate predictions.

  • Contradiction Resolution : If discrepancies arise (e.g., meta vs. para substitution), re-optimize basis sets or include solvent effects in simulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol
Reactant of Route 2
6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.